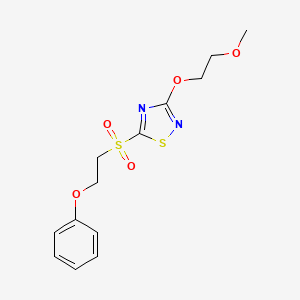![molecular formula C11H16 B14179156 2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene CAS No. 849347-66-6](/img/structure/B14179156.png)
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetramethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon with the molecular formula C11H16 This compound is characterized by its unique structure, which includes two fused cyclopentane rings It is a derivative of norbornadiene, a compound known for its strained ring system and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene typically involves the dimerization of norbornadiene derivatives. One common method is the catalytic dimerization using zeolite catalysts such as HY, Hbeta, HZSM-5, and Al-MCM-41. The reaction is conducted at elevated temperatures, around 250°C, to facilitate the formation of the desired dimer .
Industrial Production Methods
Industrial production of this compound can be achieved through the same catalytic dimerization process, scaled up to meet production demands. The use of zeolite catalysts in a continuous flow reactor allows for efficient and high-yield synthesis. The choice of catalyst and reaction conditions can be optimized to maximize the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced bicyclic compounds
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating reaction mechanisms.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The strained ring system of the compound makes it highly reactive, allowing it to participate in a variety of chemical reactions. The presence of methyl groups at specific positions enhances its reactivity and selectivity in these reactions. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Norbornadiene: A parent compound with a similar bicyclic structure but without the methyl substitutions.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with carboxylate groups at positions 2 and 3.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A compound with an oxygen atom in the ring system and carboxylate groups.
Uniqueness
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of four methyl groups, which significantly alter its chemical properties compared to its parent compound, norbornadiene. These substitutions enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Propriétés
Numéro CAS |
849347-66-6 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
2,3,5,6-tetramethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C11H16/c1-6-7(2)11-5-10(6)8(3)9(11)4/h10-11H,5H2,1-4H3 |
Clé InChI |
GZQODOAAPIMPAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2CC1C(=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


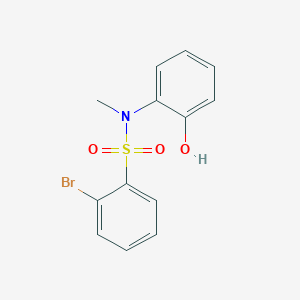


![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
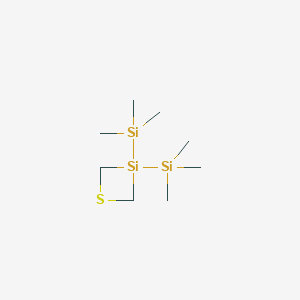
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
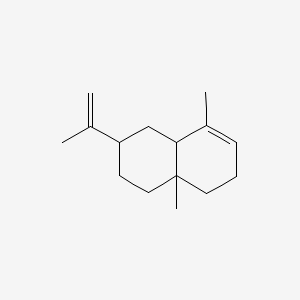
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)
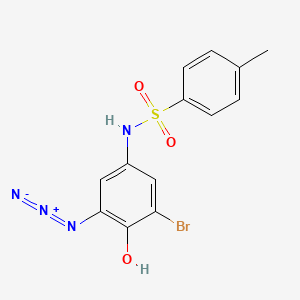

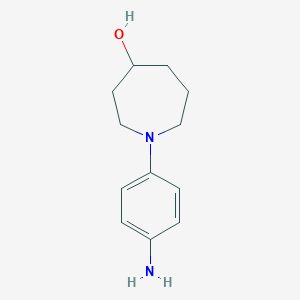
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
